3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the azetidine moiety. One common method includes the reaction of azetidine derivatives with oxadiazole precursors under specific conditions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials .
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
Comparison: Compared to similar compounds, 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is unique due to its specific combination of azetidine and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H9N3O2/c1-5(2-7-1)10-3-6-8-4-11-9-6/h4-5,7H,1-3H2 |
InChI Key |
GLTQAYFRBWNFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=NOC=N2 |
Origin of Product |
United States |
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